molecular formula C11H11F2NO3S B14915956 n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide

n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide

Cat. No.: B14915956
M. Wt: 275.27 g/mol
InChI Key: KIDWDHAGQNCFCS-UHFFFAOYSA-N
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Description

N-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a difluoromethylsulfonyl (-SO₂CF₂H) substituent at the 2-position of the phenyl ring. The compound’s core structure comprises a cyclopropane ring fused to a carboxamide group (CONH), with the nitrogen atom linked to a substituted phenyl moiety. This structural framework is notable for its combination of ring strain (from the cyclopropane) and polarity (from the sulfonyl group), which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C11H11F2NO3S

Molecular Weight

275.27 g/mol

IUPAC Name

N-[2-(difluoromethylsulfonyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H11F2NO3S/c12-11(13)18(16,17)9-4-2-1-3-8(9)14-10(15)7-5-6-7/h1-4,7,11H,5-6H2,(H,14,15)

InChI Key

KIDWDHAGQNCFCS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2S(=O)(=O)C(F)F

Origin of Product

United States

Chemical Reactions Analysis

n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules. The sulfonyl group enhances the compound’s stability and bioavailability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

LY-2608204 (CAS 1234703-40-2)

Structure: Contains a cyclopropanecarboxamide core with a sulfonyl group attached to a phenyl ring and additional substitutions (e.g., cyclohexyl, thiazole). Application: Investigated for kinase inhibition, highlighting the role of sulfonyl groups in modulating target interactions .

(1R,2R)-1-Amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide hydrochloride (CAS 1360828-80-3)

Structure: Features a cyclopropane ring with both difluoromethyl and sulfonyl substituents, forming a hydrochloride salt. Key Differences: The amino group and salt formulation enhance solubility (PSA = 97.64), whereas the target compound’s neutral structure may exhibit lower bioavailability .

Pyrazole and Heterocyclic Carboxamides

A.3.29 (N-[2-[2-chloro-4-(trifluoromethyl)phenoxy]phenyl]-3-(difluoromethyl)-5-fluoro-1-methyl-pyrazole-4-carboxamide)

Structure: Pyrazole-based carboxamide with trifluoromethyl and difluoromethyl substituents. Key Differences: The pyrazole ring introduces aromaticity and planar geometry, contrasting with the strained cyclopropane in the target compound. The trifluoromethyl group enhances lipophilicity (LogP = 2.94) compared to the sulfonyl group’s polarity .

Compounds from Molecules (2015)

Examples :

  • 9c : N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
  • 9d : N-(2-(1H-Pyrazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
    Properties :
  • Melting Points : 134–190°C, indicating solid-state stability.
  • Molecular Formulas : C₁₇H₂₀F₂N₂O to C₁₉H₁₅F₂N₅O.
    Key Differences : These compounds lack the cyclopropane ring and sulfonyl group, relying instead on pyrazole/indazole moieties for activity. Their higher nitrogen content may improve binding to biological targets .

Pesticide Carboxamides

Sulfentrazone

Structure : N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide
Key Differences : Incorporates a triazolone ring instead of cyclopropane, with a methanesulfonamide group. The difluoromethyl group aligns with the target compound’s substituent, suggesting shared resistance to metabolic degradation .

Diflufenican

Structure: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Key Differences: A pyridine-carboxamide scaffold with ether linkages, emphasizing hydrophobicity (LogP > 4) compared to the target compound’s polar sulfonyl group .

Data Tables

Table 1: Structural Comparison of Cyclopropanecarboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₁₁H₁₁F₂NO₃S 287.27 Cyclopropane, -SO₂CF₂H -
LY-2608204 C₂₈H₃₇N₃O₃S₃ 576.84 Cyclohexyl, thiazole, sulfonyl
(1R,2R)-1-Amino-2-(difluoromethyl)...HCl C₉H₁₅ClF₂N₂O₃S 304.75 Amino, difluoromethyl, sulfonyl, HCl salt

Biological Activity

N-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide is a synthetic organic compound with a unique molecular structure that includes a cyclopropane ring, a sulfonyl group, and a difluoromethyl substituent. Its molecular formula is C11H11F2NO3S, and it has a molecular weight of approximately 275.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating cellular pathways associated with various diseases.

Chemical Structure and Properties

The presence of specific functional groups in this compound contributes to its unique chemical reactivity. The sulfonyl and difluoromethyl groups are known to participate in various chemical reactions, which can influence the compound's biological activity.

Property Details
Molecular FormulaC11H11F2NO3S
Molecular Weight275.27 g/mol
Functional GroupsSulfonyl, Difluoromethyl
Structural FeaturesCyclopropane ring

Preliminary studies suggest that this compound interacts with specific molecular targets that may regulate signaling pathways involved in disease processes. The compound's mechanism of action is still under investigation, but it is believed to influence cellular signaling, potentially leading to therapeutic applications in conditions characterized by dysregulated pathways.

Biological Activity

Research has indicated several promising biological activities for this compound:

  • Antimicrobial Activity : Initial evaluations suggest potential antimicrobial properties, although detailed assays are required to confirm efficacy against specific pathogens.
  • Antifungal Properties : Similar compounds have shown antifungal activity, indicating that this compound might also exhibit such effects through structural similarities.
  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • A study on structurally similar compounds demonstrated significant antifungal activity against various fungal strains, suggesting that this compound may share this property .
  • Another investigation highlighted the importance of the difluoromethyl group in enhancing lipophilicity and pharmacokinetics, which could affect the bioavailability and therapeutic potential of the compound .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with similar compounds can be useful:

Compound Name Structural Features Unique Characteristics
N-(4-sulfamoylphenyl)cyclopropanecarboxamideContains a sulfonamide groupKnown for antibacterial properties
2-(difluoromethylsulfonyl)pyridinePyridine ring instead of phenylExhibits different electronic properties due to nitrogen
N-(2-methylsulfonylphenyl)cyclopropanecarboxamideMethylsulfonyl groupPotentially different biological activity due to methyl substitution

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